molecular formula C21H22N4O3 B7064282 N'-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

N'-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B7064282
M. Wt: 378.4 g/mol
InChI Key: UBICCQJMCUIXDT-UHFFFAOYSA-N
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Description

N’-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N'-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13-7-8-16(24-14(2)26)11-19(13)25-21(28)20(27)22-10-9-15-12-23-18-6-4-3-5-17(15)18/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,27)(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBICCQJMCUIXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Indole Derivative: The indole moiety is synthesized separately, often starting from indole-3-acetic acid.

    Coupling Reaction: The final step involves coupling the acetamido-methylphenyl derivative with the indole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N’-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]carbamate
  • N’-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]urea

Uniqueness

N’-(5-acetamido-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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